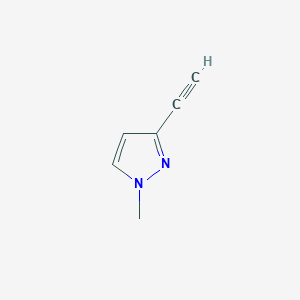

3-ethynyl-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-5-8(2)7-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCPKTQIHQISHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486015 | |

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61514-59-8 | |

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrazole Heterocyclic Scaffold in Modern Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This status is attributed to its synthetic accessibility, favorable drug-like properties, and its capacity to serve as a versatile bioisosteric replacement for other chemical groups. nih.gov The pyrazole moiety is a core component in a multitude of bioactive compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. bohrium.comrevistabionatura.org

In the realm of oncology research, the pyrazole framework is a key building block in the development of protein kinase inhibitors (PKIs), a critical class of targeted cancer therapies. nih.gov The structural arrangement of the pyrazole ring allows for modifications that can enhance binding affinity and selectivity for specific protein kinases, which are often overexpressed or altered in cancerous cells. nih.gov The versatility of the pyrazole nucleus has inspired the development of numerous drugs, with a significant increase in the number of pyrazole-containing pharmaceuticals approved in the last decade. tandfonline.com For instance, pyrazole derivatives are found in top-selling drugs used to treat various cancers, HIV, and pulmonary hypertension. tandfonline.com The substitution patterns on the pyrazole ring have a profound impact on the resulting molecule's chemical and biological properties. nih.gov For example, an unsubstituted pyrazole ring can both donate and accept hydrogen bonds, whereas substitution at the pyrrole-like nitrogen atom removes its ability to act as a hydrogen bond donor. nih.gov

Role of Ethynyl Functionality in Enhancing Molecular Diversity and Reactivity

The ethynyl (B1212043) group (–C≡CH) is a functional group derived from acetylene (B1199291). wikipedia.org Its presence in a molecule introduces a region of high electron density and linearity, which significantly influences the compound's reactivity and potential for molecular diversification. The ethynyl group is particularly valued in organic synthesis for its ability to participate in a wide array of chemical transformations.

One of the most prominent applications of the ethynyl group is in "click chemistry," specifically the Nobel Prize-winning azide-alkyne cycloaddition reaction. chemrxiv.org This reaction is known for its high efficiency, selectivity, and yield, allowing for the rapid construction of complex molecular architectures from simpler building blocks. chemrxiv.org The ethynyl functionality is also an attractive component for studying weak hydrogen bonding due to its activated and acidic nature. acs.org It can form C(sp)–H···O hydrogen bonds that are comparable in strength to conventional O–H···O interactions, influencing the crystal packing and supramolecular structure of materials. acs.org

Furthermore, the ethynyl group can undergo oxidation to form aldehydes or carboxylic acids, and its triple bond can be reduced. It also readily participates in coupling reactions, such as the Sonogashira cross-coupling, to create larger, more elaborate molecules. This reactivity makes ethynyl-containing compounds, like 3-ethynyl-1-methyl-1H-pyrazole, valuable intermediates for synthesizing a diverse library of new chemical entities.

Overview of Research Trajectories for 3 Ethynyl 1 Methyl 1h Pyrazole and Its Analogues

Established Synthetic Routes to this compound

The traditional synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product.

Pyrazole Ring Construction from Precursors

The formation of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. google.comnih.gov For instance, the reaction of a suitably substituted 1,3-diketone with methylhydrazine can directly lead to the formation of an N-methylated pyrazole ring. vulcanchem.com

Another approach involves the use of enaminones and aryl hydrazines in the presence of an acid catalyst, which has been shown to produce regioselective pyrazole derivatives in high yields. nih.gov The choice of precursors is critical as it dictates the substitution pattern on the final pyrazole ring. For example, using precursors that already contain the ethynyl moiety or a group that can be readily converted to it can streamline the synthesis.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Core |

| 1,3-Diketone | Hydrazine derivative | Cyclocondensation | Pyrazole |

| Enaminone | Aryl hydrazine | Cyclocondensation | Regioselective pyrazole |

| Diethyl oxalate | Acetone/Methylhydrazine | Cyclocondensation | 1,3-dimethyl-1H-pyrazole-5-carboxylate |

Introduction of the Ethynyl Group

Once the pyrazole core is established, the next crucial step is the introduction of the ethynyl group. A prevalent method for this transformation is the Sonogashira coupling reaction. researchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of a halogenated pyrazole, typically a bromo- or iodo-pyrazole, with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). vulcanchem.com The use of a trimethylsilyl (B98337) (TMS) protecting group on the alkyne is a common strategy to prevent undesired side reactions. vulcanchem.com The TMS group can then be removed under mild conditions to yield the terminal ethynyl group.

Alternatively, the ethynyl group can be introduced by reacting a pyrazole derivative with a propargyl bromide derivative. vulcanchem.com One synthetic route for a related compound, 4-ethynyl-5-methyl-1H-pyrazole, involves the reaction of 4-chloro-5-methyl-1H-pyrazole with acetylene (B1199291) in the presence of a palladium catalyst.

N-Methylation Techniques for Pyrazole Ring Nitrogen

The final step in the synthesis of this compound is the methylation of the nitrogen atom on the pyrazole ring. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate. vulcanchem.com

However, for non-symmetrical pyrazoles, direct methylation can lead to a mixture of N1 and N2 regioisomers. To achieve selective N1-methylation, a strategy involving the use of sterically bulky α-halomethylsilanes as masked methylating reagents has been developed. nih.gov This method offers high selectivity for the desired N1-methylated product. nih.gov Another approach involves the use of protecting groups to block one of the nitrogen atoms, directing methylation to the desired position. reddit.com

| Methylating Agent | Base/Catalyst | Key Feature |

| Methyl iodide | Potassium carbonate | Standard methylation |

| Dimethyl sulfate | Potassium carbonate | Standard methylation |

| α-Halomethylsilanes | Fluoride source/Water | High N1-selectivity |

| Methanol | Crystalline aluminosilicate | Industrial application |

Advanced Functionalization of the Pyrazole Ring System

Modern synthetic chemistry offers advanced methods for the functionalization of the pyrazole ring, enabling the efficient and selective introduction of various substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrazoles. rsc.orgresearchgate.netresearchgate.net These reactions allow for the introduction of aryl, alkyl, and other groups onto the pyrazole core, often with high yields and functional group tolerance. researchgate.netorganic-chemistry.org

As previously mentioned, the Sonogashira coupling is a key reaction for introducing the ethynyl group onto the pyrazole ring. researchgate.net This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in combination with a copper(I) co-catalyst, like CuI. vulcanchem.commdpi.com The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and often requires elevated temperatures. vulcanchem.com The choice of ligand, such as XPhos, can also influence the efficiency of the coupling. vulcanchem.com The Sonogashira reaction is highly valued for its reliability and broad substrate scope in the synthesis of ethynyl-substituted heterocycles. researchgate.net

| Catalyst System | Ligand (if applicable) | Solvent | Temperature | Application |

| Pd(PPh₃)₂Cl₂/CuI | XPhos | THF or DMF | 80–100°C | Introduction of trimethylsilyl-ethynyl group |

| Pd(PPh₃)₄/CuI | - | DMSO | 100°C | Coupling of aryl halides with stannylpyrazoles |

Applications of Suzuki and Negishi Couplings for Further Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the further derivatization of the this compound core. These methods allow for the introduction of a wide range of substituents at various positions on the pyrazole ring, enabling the fine-tuning of its properties for specific applications.

The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, has been extensively used for the arylation of pyrazoles. nih.govnih.gov For instance, a 3-halo or 3-triflyloxy-1-methyl-1H-pyrazole can be coupled with an arylboronic acid to introduce an aryl group at the 3-position. The ethynyl group at the 3-position can also be installed via a Sonogashira coupling, a related palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net

The Negishi coupling, which utilizes an organozinc reagent, offers a complementary approach for C-C bond formation. uni-muenchen.deresearchgate.net Organozinc reagents are known for their high functional group tolerance and reactivity. uni-muenchen.de A 3-halo-1-methyl-1H-pyrazole can be converted to the corresponding organozinc reagent and then coupled with various electrophiles, or an organozinc reagent can be coupled with a 3-halo-1-methyl-1H-pyrazole to introduce diverse substituents.

A representative Suzuki coupling reaction for the derivatization of a pyrazole core is shown below:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 |

Directed C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of heterocyclic compounds, including pyrazoles. nih.govnih.gov This approach avoids the pre-functionalization of the pyrazole ring with a leaving group, such as a halide or triflate, thus shortening the synthetic sequence.

The regioselectivity of C-H activation is often controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond. nih.govsigmaaldrich.com For pyrazoles, the nitrogen atoms of the ring itself can act as directing groups. The inherent electronic properties of the pyrazole ring also influence the site of C-H activation, with the C5 position being generally more reactive towards metallation than the C3 or C4 positions. nih.gov

A "SEM switch" strategy has been developed to overcome the inherent reactivity preference and achieve regioselective C-H arylation at the C3 position. nih.govnih.gov This involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on one of the pyrazole nitrogens. After functionalization at the more reactive C5 position, the SEM group can be transposed to the other nitrogen, which in turn activates the C3 position for a subsequent C-H functionalization reaction. nih.govnih.gov

Regioselective Synthesis and Alkylation Control

The regioselective synthesis of substituted pyrazoles, particularly controlling the position of N-alkylation, is a critical challenge in pyrazole chemistry. scholaris.caacs.org The reaction of an unsymmetrical pyrazole with an alkylating agent can lead to a mixture of N1 and N2 alkylated isomers.

Strategies for N1 Alkylation Regioselectivity (e.g., SEM Protection)

The use of a sterically demanding protecting group, such as the SEM group, can effectively control the regioselectivity of N-alkylation. nih.govnih.govacs.org The bulky SEM group will preferentially direct alkylation to the less sterically hindered nitrogen atom. For a 3-substituted pyrazole, this would favor the formation of the N1-alkylated product. The SEM group can be subsequently removed under specific conditions to yield the desired N1-alkylated pyrazole. This strategy provides a reliable method for accessing specific regioisomers of N-alkylated pyrazoles. nih.govnih.gov

Utilization of Pyrazole Triflates as Reactive Intermediates

Pyrazole triflates are versatile reactive intermediates for the synthesis of substituted pyrazoles. researchgate.netktu.edu They are readily prepared from the corresponding pyrazolones by reaction with triflic anhydride. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.netktu.edu This allows for the introduction of a wide variety of substituents at the position formerly occupied by the hydroxyl group of the pyrazolone. For the synthesis of this compound, a 1-methyl-1H-pyrazol-3(2H)-one can be converted to the corresponding 3-triflyloxy-1-methyl-1H-pyrazole, which is then subjected to a Sonogashira coupling with a suitable alkyne. researchgate.net

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DBU | DMF | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 82 |

Modern Synthetic Paradigms and Efficient Methodologies

Multicomponent Reaction (MCR) Approaches for Pyrazole System Assembly

Multicomponent reactions (MCRs) have gained significant attention as a powerful tool for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. chim.itmdpi.comaablocks.com MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity. Several MCR strategies have been developed for the synthesis of the pyrazole core. mdpi.comaablocks.com One common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, which can be generated in situ from various precursors. Another strategy utilizes a [3+2] cycloaddition of a diazo compound with an alkyne. organic-chemistry.org While the direct synthesis of this compound via an MCR might be challenging, these methods are highly valuable for the construction of substituted pyrazole scaffolds that can be further elaborated to the target compound.

Table of Chemical Compounds

| Compound Name |

| This compound |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 3-Thienylboronic acid |

| 2-(trimethylsilyl)ethoxymethyl (SEM) chloride |

| 1-methyl-1H-pyrazol-3(2H)-one |

| Triflic anhydride |

| 3-triflyloxy-1-methyl-1H-pyrazole |

| Phenylacetylene |

| Trimethylsilylacetylene |

| 1-Hexyne |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| SPhos |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Copper(I) iodide (CuI) |

| Triethylamine (Et₃N) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Toluene |

| Dioxane |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

Applications of Suzuki and Negishi Couplings for Further Derivatization

The functionalization of the this compound framework is effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki and Negishi couplings being particularly prominent. These methodologies facilitate the introduction of diverse substituents, thereby allowing for the modulation of the molecule's properties.

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a cornerstone for arylating pyrazoles. nih.govnih.gov For example, a halogenated or triflylated pyrazole precursor can be efficiently coupled with a variety of arylboronic acids to introduce aryl moieties. While the ethynyl group at the C3 position is often installed via a Sonogashira coupling, the Suzuki reaction is invaluable for modifications at other positions of the pyrazole ring. researchgate.net

The Negishi coupling offers a potent alternative, employing organozinc reagents for the formation of carbon-carbon bonds. uni-muenchen.deresearchgate.net These reagents are lauded for their high degree of functional group tolerance. uni-muenchen.de This method can be applied by either converting a halo-pyrazole into an organozinc species for subsequent reaction with an electrophile or by coupling an organozinc reagent directly with a halo-pyrazole.

Below is a table representing typical conditions for the Suzuki coupling on a pyrazole scaffold.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 78 |

Directed C-H Activation and Functionalization Strategies

Direct C-H activation represents a paradigm shift in synthetic efficiency, offering an atom-economical route to functionalized pyrazoles by circumventing the need for pre-functionalization with leaving groups. nih.govnih.gov

The regioselectivity of these transformations is typically governed by a directing group, which positions the metal catalyst in proximity to a specific C-H bond. nih.govsigmaaldrich.com The pyrazole's own nitrogen atoms can serve this directing role. The intrinsic electronic nature of the pyrazole ring generally favors C-H activation at the C5 position. nih.gov

To achieve functionalization at the less reactive C3 position, a clever "SEM switch" strategy has been developed. nih.govnih.gov This involves protecting one of the pyrazole nitrogens with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. Following C-H activation at the C5 position, the SEM group is chemically transposed to the adjacent nitrogen, which subsequently activates the C3 position for a second, directed functionalization event. nih.govnih.gov

Regioselective Synthesis and Alkylation Control

A central challenge in pyrazole chemistry is the control of regioselectivity during synthesis and N-alkylation. scholaris.caacs.org The alkylation of an unsymmetrical pyrazole can often result in a mixture of N1 and N2 isomers.

Strategies for N1 Alkylation Regioselectivity (e.g., SEM Protection)

The strategic use of a sterically bulky protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, provides a robust solution for controlling N-alkylation regioselectivity. nih.govnih.govacs.org The size of the SEM group effectively shields one of the nitrogen atoms, thereby directing the incoming alkyl group to the more accessible nitrogen. In the case of a 3-substituted pyrazole, this leads to the preferential formation of the N1-alkylated product. The SEM group can later be selectively removed, providing clean access to the desired N1-alkylated pyrazole regioisomer. nih.govnih.gov

Utilization of Pyrazole Triflates as Reactive Intermediates

Pyrazole triflates have proven to be highly versatile intermediates in the synthesis of substituted pyrazoles. researchgate.netktu.edu These are typically prepared from the corresponding pyrazolones via reaction with trifluoromethanesulfonic anhydride. The triflate moiety serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. researchgate.netktu.edu To synthesize this compound, one could envision converting 1-methyl-1H-pyrazol-3(2H)-one to its 3-triflate derivative, followed by a Sonogashira coupling with an appropriate acetylene source. researchgate.net

Representative conditions for the Sonogashira coupling of a pyrazole triflate are detailed in the table below.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DBU | DMF | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 82 |

Modern Synthetic Paradigms and Efficient Methodologies

Multicomponent Reaction (MCR) Approaches for Pyrazole System Assembly

Multicomponent reactions (MCRs) are at the forefront of modern synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single, efficient step. chim.itmdpi.comaablocks.com These reactions are characterized by high atom economy and operational simplicity. For pyrazole synthesis, MCRs often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, which can be formed in situ. mdpi.comaablocks.com An alternative MCR pathway is the [3+2] cycloaddition of a diazo compound and an alkyne. organic-chemistry.org While the direct, one-pot synthesis of this compound through an MCR may present challenges, these methods are exceptionally useful for building substituted pyrazole frameworks that can be subsequently converted to the target compound.

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. hilarispublisher.com For the synthesis of pyrazole derivatives, including those with an ethynyl group, several one-pot methodologies have been developed. These often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. hilarispublisher.com

A general and efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org This method demonstrates good functional group tolerance and accommodates sterically hindered substrates. organic-chemistry.org Another approach utilizes a catalyst-free, four-component domino reaction in water, involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate to produce novel 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net

While direct one-pot synthesis of this compound is not extensively detailed in the provided results, the principles of one-pot pyrazole synthesis can be adapted. For instance, a plausible one-pot strategy could involve the reaction of methylhydrazine with a suitable diketone or alkynone precursor that already contains or can be readily converted to the ethynyl group. The development of such a process would streamline the synthesis, making it more time and cost-effective.

Table 1: Examples of One-Pot Pyrazole Synthesis Strategies

| Starting Materials | Reagents/Catalysts | Key Features |

|---|---|---|

| Aromatic aldehydes, tosylhydrazine, terminal alkynes | - | Three-component, good functional group tolerance. organic-chemistry.org |

| Hydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal monohydrate | Water (solvent) | Four-component, domino reaction, catalyst-free. researchgate.net |

| Aldehyde, hydrazine derivative, 1,3-dicarbonyl compound | Alkoxide base | Three-component, room temperature. hilarispublisher.com |

Enzyme-Mediated Synthesis and Solid-Supported Approaches

The quest for greener and more sustainable chemical processes has led to the exploration of enzyme-mediated and solid-supported synthetic methods.

Enzyme-Mediated Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. While specific examples of enzyme-mediated synthesis for this compound were not found in the search results, the broader field of enzyme catalysis in the synthesis of nitrogen-containing heterocycles is growing. Enzymes could potentially be employed for steps such as the selective methylation of the pyrazole ring or for the resolution of racemic mixtures of pyrazole derivatives, enhancing the enantiomeric purity of the final product.

Solid-Supported Synthesis: Solid-supported synthesis involves attaching a reactant to a solid support (like a polymer resin), performing a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and byproducts can be washed away. For the synthesis of pyrazole derivatives, solid-supported methodologies can facilitate the construction of compound libraries for screening purposes. A key advantage is the ability to drive reactions to completion by using an excess of solution-phase reagents, which can then be easily removed. While specific protocols for the solid-supported synthesis of this compound are not detailed, the general principles are applicable. For instance, a pyrazole precursor could be anchored to a solid support, followed by methylation and the introduction of the ethynyl group through a Sonogashira coupling reaction.

Optimization of Synthetic Pathways for Research Scale Production

A plausible synthetic route for N-(3-ethynylphenyl)-1-methyl-1H-pyrazol-4-amine, a derivative of the target compound, involves several key steps that can be optimized:

Pyrazole Ring Formation: This is typically achieved through the cyclocondensation of a hydrazine derivative with a 1,3-diketone or an alkynone. vulcanchem.com Optimization here would involve screening different acidic or basic catalysts and reaction conditions (temperature, solvent) to maximize the yield of the pyrazole core.

Methylation: The introduction of the methyl group at the N1 position of the pyrazole ring is a critical step. vulcanchem.com Using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate is a common method. vulcanchem.com Optimization would focus on achieving regioselective methylation to favor the desired N1-methyl isomer and minimizing the formation of the N2-methyl isomer.

Introduction of the Ethynyl Group: For derivatives, a Sonogashira coupling between a halogenated pyrazole and a terminal alkyne is a powerful method. vulcanchem.com The efficiency of this palladium-catalyzed cross-coupling reaction can be optimized by carefully selecting the palladium catalyst, ligand, copper co-catalyst, and base.

For the direct synthesis of this compound, a practical method for producing functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, which involves a one-step procedure to create a regioisomeric mixture, followed by separation. enamine.net A similar strategy could be envisioned for the ethynyl analogue, where optimization of the initial cyclization to control the regioselectivity would be a primary goal. Furthermore, the use of flow reactors for steps like lithiation can offer better control over reaction parameters and improve safety and scalability. enamine.net

Table 2: Key Optimization Parameters in the Synthesis of this compound Derivatives

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

|---|---|---|

| Pyrazole Ring Formation | Catalyst (acid/base), solvent, temperature | High yield of the pyrazole core. vulcanchem.com |

| N-Methylation | Methylating agent, base, reaction conditions | High regioselectivity for the 1-methyl isomer. vulcanchem.com |

| Ethynyl Group Introduction (e.g., Sonogashira Coupling) | Palladium catalyst, ligand, copper co-catalyst, base | High coupling efficiency and yield. vulcanchem.com |

| Purification | Recrystallization, column chromatography | High purity of the final product. evitachem.com |

Chemical Transformations Involving the Ethynyl Group

The ethynyl group is a key functional group that imparts a wide array of reactivity to the molecule, enabling its participation in various addition and coupling reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgacs.org This reaction is prized for its high yields, broad scope, and the formation of stable triazole linkages. organic-chemistry.org The CuAAC reaction is significantly accelerated compared to the uncatalyzed 1,3-dipolar cycloaddition, with rate enhancements of 10⁷ to 10⁸. organic-chemistry.org It is also tolerant of a wide range of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12). organic-chemistry.org

The reaction proceeds via a mechanism where Cu(I) coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. acs.org This intermediate then reacts with an azide (B81097) to form a six-membered metallacycle, which subsequently rearranges to the 1,4-disubstituted triazole product. acs.orgresearchgate.net The use of ligands can protect the copper catalyst from oxidation and disproportionation, ensuring a high concentration of the active Cu(I) species. researchgate.net Ethynyl-functionalized pyrazoles, such as the title compound, can undergo this reaction with azides to form triazole-linked polymers, which may exhibit tunable mechanical properties and thermal stability. vulcanchem.com

Cycloaddition Reactions and Their Regioselectivity

Beyond CuAAC, the ethynyl group of this compound can participate in other cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition of alkynes with azides, when conducted thermally, often leads to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org However, the copper-catalyzed version specifically yields the 1,4-disubstituted regioisomer. organic-chemistry.org

The regioselectivity of 1,3-dipolar cycloadditions is influenced by both electronic and steric factors. chim.itresearchgate.net In polar cycloadditions, the regioselectivity can often be predicted by considering the interactions between the most nucleophilic and electrophilic centers of the reacting species. researchgate.net For instance, in the reaction of nitrile imines with alkynes, the regioselectivity is generally high due to the significant difference in electronegativity between the nitrogen and carbon atoms of the nitrile imine. chim.it It has been noted that 3-ethynyl-1H-pyrazoles can be inactive in 1,3-dipolar cycloaddition reactions with nitrile oxides and nitrile imines under certain conditions. researchgate.net

The synthesis of pyrazoles themselves can be achieved through 1,3-dipolar cycloaddition reactions, for example, between diazo compounds and alkynes. organic-chemistry.org These reactions often exhibit high regioselectivity. organic-chemistry.org

Oxidative and Reductive Modifications of the Alkynyl Moiety

The alkynyl group of this compound can undergo both oxidative and reductive transformations. Oxidation of the ethynyl group can lead to the formation of an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The ethynyl group can also be oxidized by reagents like bromine or oxygen in a solvent such as dimethyl sulfoxide (B87167) (DMSO). smolecule.com

Reduction of the alkyne moiety is also possible, although less commonly described for this specific compound in the provided context. Generally, reduction of alkynes can yield either the corresponding alkene or alkane, depending on the reducing agent and reaction conditions. For example, sodium borohydride (B1222165) or lithium aluminum hydride can be used for the reduction of related pyrazole derivatives. evitachem.com

Reactivity of the Pyrazole Heterocyclic Ring

The pyrazole ring itself is a stable aromatic system, but it can still participate in a variety of chemical reactions, including substitution, ring-opening, and rearrangement processes.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions. evitachem.com The position of substitution is influenced by the existing substituents on the ring. For pyrazole derivatives, electrophilic substitution, such as halogenation, typically occurs at the 4-position if it is unsubstituted. researchgate.net For instance, bromination of an electron-deficient pyrazole ring can be achieved using N-bromosuccinimide (NBS) in DMF.

Nucleophilic aromatic substitution can also occur, particularly on pyrazole rings activated by electron-withdrawing groups. For example, a nitro group can activate the ring for nucleophilic displacement at the 4-position. The N1-methyl group on this compound can enhance metabolic stability by sterically shielding the pyrazole ring from oxidative degradation. vulcanchem.com

Ring-Opening and Rearrangement Processes

While pyrazoles are generally stable, under certain conditions, they can undergo ring-opening and rearrangement reactions. For example, the reaction of pyrimidines with strong nucleophiles can lead to ring contraction to form pyrazoles. wur.nl Conversely, pyrazole rings can be involved in rearrangement processes to form other heterocyclic systems. For instance, imidazo[1,2-b]pyrazoles have been shown to rearrange to pyrazolo[1,5-a]pyrimidines in the presence of iodine. rsc.org The specific conditions required for such transformations of this compound are not detailed in the provided search results but represent a potential area of its reactivity.

Derivatization and Analogue Synthesis for Reactivity Probing

The strategic derivatization of the this compound core and the synthesis of its analogues are crucial for exploring its reactivity and developing new applications. These modifications can tune the electronic and steric properties of the molecule, influencing its interaction with other reagents and biological targets.

The introduction of various substituents onto the pyrazole ring of this compound allows for a systematic investigation of its chemical behavior. The ethynyl group, being electron-withdrawing, increases the electrophilicity at the 4-position, making it susceptible to nucleophilic attack. The methyl group at the N1 position enhances metabolic stability by sterically shielding the pyrazole ring from oxidative degradation. vulcanchem.com

Synthetic methodologies for introducing substituents often involve multi-step processes. A common approach begins with the formation of the pyrazole core through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comresearchgate.net Subsequent functionalization can introduce the desired substituents. For instance, a methyl group can be introduced at the 1-position using methyl iodide or dimethyl sulfate. vulcanchem.com The ethynyl group can be installed via a Sonogashira cross-coupling reaction.

The nature of the substituents significantly impacts the reactivity of the pyrazole core. For example, introducing a 3-methylbenzyl group at the N1 position enhances lipophilicity, which can be advantageous for biological applications. Computational studies, such as Density Functional Theory (DFT), have shown that electron-withdrawing groups reduce the electron density at the substituted carbons, influencing the molecule's reactivity.

The following table summarizes various substituted pyrazole derivatives and the observed effects of the substituents on the molecule's properties.

| Substituent | Position | Synthetic Method | Observed Effects |

| Methyl | N1 | Methyl iodide or dimethyl sulfate vulcanchem.com | Enhances metabolic stability vulcanchem.com |

| 3-Methylbenzyl | N1 | Nucleophilic substitution with 3-methylbenzyl chloride | Increases lipophilicity |

| Ethynyl | C4 | Sonogashira cross-coupling | Increases electrophilicity at C4 |

| Phenyl | N1 | Reaction with phenylhydrazine (B124118) | Influences electronic properties |

| Aryl | C3 | Vilsmeier-Haack cyclization-formylation mdpi.com | Modifies steric and electronic environment |

The synthesis of fused heterocyclic systems containing a pyrazole subunit is a significant area of research, leading to the discovery of novel compounds with diverse applications. mdpi.com These fused systems are typically synthesized by constructing a second ring onto a pre-existing pyrazole derivative. mdpi.com

Pyrazolo[1,5-a]pyridines:

One important class of fused systems is the pyrazolo[1,5-a]pyridines. These can be synthesized through various methods, including the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes. organic-chemistry.orgacs.org For example, the reaction of N-benzoyliminopyridinium ylides with terminal alkynes in a tandem palladium-catalyzed/silver-mediated process yields 2-substituted pyrazolo[1,5-a]pyridines. acs.org Another approach involves the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with heterocyclic N-imines to produce pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.com

The following table outlines the synthesis of various pyrazolo[1,5-a]pyridine (B1195680) derivatives.

| Starting Materials | Reagents/Conditions | Product |

| N-aminopyridines, α,β-unsaturated carbonyl compounds | Oxidative [3+2] cycloaddition organic-chemistry.org | Functionalized pyrazolo[1,5-a]pyridines |

| N-benzoyliminopyridinium ylides, terminal alkynes | Palladium-catalyzed/silver-mediated elimination/direct functionalization/cyclization acs.org | 2-Substituted pyrazolo[1,5-a]pyridines |

| 2-Substituted ethynylphosphonates, heterocyclic N-imines | Oxidative [3+2] cycloaddition mdpi.com | Pyrazolo[1,5-a]pyridine-3-ylphosphonates |

| N-amino-2-iminopyridines, 1,3-dicarbonyl compounds | Acetic acid and molecular oxygen promoted cross-dehydrogenative coupling nih.govacs.org | Substituted pyrazolo[1,5-a]pyridines |

Pyrazolo[3,4-d]pyridazines:

Pyrazolo[3,4-d]pyridazines represent another significant class of fused heterocyclic systems. Their synthesis often involves the cyclocondensation of suitably substituted pyrazole precursors. For instance, aminopyrazolecarbonitriles can undergo cyclocondensation with hydrazine to yield pyrazolo[3,4-d]pyridazines. researchgate.net Similarly, pyrazole derivatives with acetyl or benzoyl groups can react with hydrazine to form the corresponding fused pyridazine (B1198779) ring. researchgate.net These compounds have been investigated for their potential as peripheral vasodilators through the inhibition of PDE5. nih.gov

The table below details synthetic routes to pyrazolo[3,4-d]pyridazine derivatives.

| Pyrazole Precursor | Reagent | Product |

| Aminopyrazolecarbonitriles | Hydrazine researchgate.net | Pyrazolo[3,4-d]pyridazine |

| Pyrazole with acetyl and benzoyl groups | Hydrazine researchgate.net | Pyrazolo[3,4-d]pyridazines |

| 3-Aroyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl-1-phenylpyrazole | Hydrazine hydrate (B1144303) researchgate.net | Pyrazolo[3,4-d]pyridazine derivatives |

Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 1 Methyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Analysis

High-resolution ¹H (proton), ¹³C, and ¹⁵N NMR spectroscopy are pivotal in defining the molecular framework of 3-ethynyl-1-methyl-1H-pyrazole derivatives.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For a typical this compound structure, characteristic chemical shifts are expected. The methyl group protons on the pyrazole (B372694) ring typically appear as a singlet in the upfield region of the spectrum. vulcanchem.com The protons on the pyrazole ring itself will exhibit distinct chemical shifts, and their coupling patterns can help to confirm their relative positions. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, will also present a characteristic singlet. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the pyrazole ring, the methyl group, and the ethynyl group will each have distinct chemical shifts. The sp-hybridized carbons of the ethynyl group are particularly noteworthy. vulcanchem.com The position of substituents on the pyrazole ring can be confirmed by analyzing the shifts of the ring carbons. nih.gov

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable insights into the electronic structure of the pyrazole ring. The chemical shifts of the two nitrogen atoms can be sensitive to the substitution pattern and tautomeric form of the pyrazole ring. arkat-usa.org For instance, in related pyrazole systems, ¹⁵N NMR has been used to differentiate between N1 and N2 nitrogens. csic.es

A representative, though generalized, dataset for this compound is presented below. Actual values can vary based on solvent and specific derivative structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) Range |

|---|---|---|

| ¹H | N-CH₃ | 3.5 - 4.0 |

| ¹H | Pyrazole-H | 6.0 - 8.0 |

| ¹H | Ethynyl-H | 2.5 - 3.5 |

| ¹³C | N-CH₃ | 35 - 45 |

| ¹³C | Pyrazole-C | 100 - 150 |

| ¹³C | Ethynyl-C | 70 - 90 |

Note: This table presents generalized data; specific values depend on the full molecular structure and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMQC, HSQC, COSY)

To definitively assign the signals observed in one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable. jetir.org

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound derivatives can be achieved. nih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated. anton-paar.com This allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation in the solid state. wikipedia.org

For derivatives of this compound that form suitable crystals, X-ray crystallography can confirm the regiochemistry of substitution on the pyrazole ring and reveal the spatial arrangement of the ethynyl and methyl groups. researchgate.net This technique is particularly valuable for resolving structural ambiguities that may persist even after extensive NMR analysis. mit.edu The introduction of heavy atoms into the crystal structure can sometimes aid in solving the phase problem, a critical step in structure determination. numberanalytics.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the presence of specific functional groups.

In the context of this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for the following groups:

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ethynyl | C≡C Stretch | 2100 - 2260 |

| Ethynyl | ≡C-H Stretch | ~3300 |

| Methyl/Aromatic | C-H Stretch | 2800 - 3200 |

| Pyrazole Ring | C=N/C=C Stretch | 1400 - 1600 |

Note: This table presents generalized data; specific values depend on the full molecular structure and experimental conditions.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. researchgate.net For aromatic and conjugated systems like this compound, UV-Vis spectra can provide information about the π-electron system.

The pyrazole ring and the conjugated ethynyl group are expected to give rise to π → π* transitions. researchgate.netacs.org The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the pyrazole ring. nih.gov While UV-Vis spectroscopy is generally less structurally informative than NMR or X-ray crystallography, it can be a useful tool for confirming the presence of the conjugated system and for studying the effects of substitution on the electronic properties of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is routinely used to determine the molecular weight of a compound with high accuracy, thereby confirming its molecular formula. nist.gov For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to distinguish it from other compounds with the same nominal mass.

In addition to molecular weight determination, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. By analyzing these fragmentation pathways, it is possible to deduce the connectivity of atoms and the location of functional groups within the molecule. For this compound, characteristic fragments might include the loss of the methyl group or fragmentation of the pyrazole ring. Predicted collision cross section (CCS) values can also be calculated for different adducts. uni.lu

Coordination Chemistry and Metal Organic Frameworks Featuring 3 Ethynyl 1 Methyl 1h Pyrazole Derived Ligands

Design and Synthesis of Pyrazole-Based Chelating Ligands

The synthesis of advanced chelating ligands from 3-ethynyl-1-methyl-1H-pyrazole hinges on the chemical reactivity of its ethynyl (B1212043) C≡C triple bond. This functional group allows for the covalent attachment of additional coordinating units, transforming the parent molecule into a multidentate ligand system. Two of the most powerful methods for this purpose are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". wikipedia.orgresearchgate.net

The Sonogashira reaction facilitates the coupling of the terminal alkyne of the pyrazole (B372694) with aryl or vinyl halides. wikipedia.org This reaction is instrumental in creating extended, rigid ligand backbones by linking the pyrazole to other aromatic systems, which may themselves bear coordinating groups. researchgate.netresearchgate.net Similarly, click chemistry provides an efficient and modular approach to link the ethynyl-pyrazole to a molecule containing an azide (B81097) group. tcichemicals.combroadpharm.com This reaction forms a stable 1,4-disubstituted-1,2,3-triazole ring, which is not merely a linker but can also participate in metal coordination through its nitrogen atoms. researchgate.netmdpi.com These synthetic strategies offer a high degree of control over the final ligand architecture, allowing for the systematic design of chelating agents with specific denticities and steric profiles.

The denticity of ligands derived from this compound is directly determined by the synthetic modifications performed on the ethynyl group. The parent molecule itself can act as a simple monodentate ligand, coordinating to a metal center through the sp²-hybridized N2 nitrogen atom of the pyrazole ring. researchgate.netuninsubria.it The N1 nitrogen is blocked by the methyl group, which directs coordination predictably.

Bidentate and polydentate ligands are synthesized by introducing additional donor sites. For example, a CuAAC reaction between this compound and an azide-functionalized pyridine (B92270), such as 2-(azidomethyl)pyridine, yields a bidentate ligand. In this new construct, a metal ion can be chelated by both the pyrazole's N2 atom and a nitrogen atom from the newly formed triazole ring or the pyridine ring. mdpi.com By extending this concept, ligands with higher denticity can be assembled. Polydentate ligands can be designed by reacting the ethynyl-pyrazole with molecules containing multiple azide groups or by using Sonogashira coupling to attach to poly-halogenated aromatics that bear other donor functionalities. researchgate.netacs.org

Table 1: Ligand Denticity via Synthetic Modification of this compound

| Synthetic Route | Reactant Example | Resulting Ligand Type | Potential Coordinating Atoms | Coordination Mode |

|---|---|---|---|---|

| None | N/A | Parent Molecule | N2 of Pyrazole | Monodentate |

| Click Chemistry | 2-(Azidomethyl)pyridine | Pyrazole-Triazole-Pyridine | N2 of Pyrazole, N3 of Triazole, N of Pyridine | Bidentate/Tridentate |

| Sonogashira Coupling | 2,6-Dibromopyridine | Bis(pyrazole)-Pyridine | N2 of both Pyrazoles, N of Pyridine | Tridentate |

| Click Chemistry | 1,3-Bis(azidomethyl)benzene | Bis(pyrazole-triazole)-Benzene | N2 of Pyrazole, N3 of Triazole (x2) | Polydentate (Bridging) |

Substituent patterns on pyrazole-based ligands profoundly influence their coordination behavior by exerting both steric and electronic effects. nih.gov For ligands derived from this compound, the 1-methyl group plays a crucial, albeit fixed, role. It prevents deprotonation and the formation of bridging pyrazolate anions, which are common in N-unsubstituted pyrazoles, thus favoring the formation of discrete mononuclear or predictable polynuclear structures. uninsubria.it

Exploration of Monodentate, Bidentate, and Polydentate Coordination Modes

Formation and Structural Diversity of Metal Complexes

Ligands derived from this compound can form stable complexes with a wide range of transition metals, including but not limited to copper(II), platinum(II), zinc(II), cobalt(II), nickel(II), and cadmium(II). mdpi.comrsc.orgacs.orgrsc.org The structural diversity of these complexes is a direct consequence of the ligand's architecture and the intrinsic coordination preferences of the metal ion.

The coordination geometry of the resulting metal complexes is primarily determined by the metal ion's electronic configuration and the denticity of the pyrazole-derived ligand. researchgate.net Bidentate ligands, such as a pyrazole-triazole system, can form tetrahedral or square-planar complexes with a 2:1 ligand-to-metal ratio (e.g., [M(L)₂]) or octahedral complexes with a 3:1 ratio (e.g., [M(L)₃]). mdpi.com Tridentate ligands are prone to forming five- or six-coordinate complexes. For instance, a 2,6-bis(pyrazolylethynyl)pyridine ligand would likely form a distorted octahedral complex with a metal ion like Zn(II) or Fe(II). rsc.org

The nuclearity of the complexes—whether they are mononuclear, dinuclear, or polynuclear—depends on the ligand's topology. While the 1-methyl group prevents direct pyrazolate bridging, ligands designed with multiple chelating sites separated by rigid spacers can bridge multiple metal centers. For example, a ligand synthesized by coupling two ethynyl-pyrazole units to a central diazine core can facilitate the formation of dinuclear complexes, where two metal ions are held in close proximity. rsc.org Such structures are of significant interest for mimicking the active sites of metalloenzymes and for studying metal-metal interactions.

Table 2: Predicted Geometries of Metal Complexes with Derived Pyrazole Ligands

| Ligand Type | Ligand:Metal Ratio | Metal Ion Example | Typical Coordination Number | Expected Geometry |

|---|---|---|---|---|

| Bidentate (e.g., Pyrazole-Triazole) | 2:1 | Cu(II), Pt(II) | 4 | Square Planar |

| Bidentate (e.g., Pyrazole-Triazole) | 2:1 | Zn(II), Cd(II) | 4 | Tetrahedral |

| Bidentate (e.g., Pyrazole-Triazole) | 3:1 | Co(II), Ni(II), Cu(II) | 6 | Octahedral |

| Tridentate | 1:1 | Cu(II) | 5 | Square Pyramidal/Trigonal Bipyramidal |

| Tridentate | 2:1 | Zn(II), Fe(II) | 6 | Octahedral |

The stability of these complexes arises from the formation of strong coordinate covalent bonds between the metal d-orbitals and the lone pair electrons of the ligand's nitrogen donor atoms. In a typical complex derived from a pyrazole-triazole ligand, the primary interactions would be the M-N(pyrazole) and M-N(triazole) bonds. X-ray crystallography studies on related systems show that M-N bond lengths are influenced by the nature of both the metal and the specific heterocyclic ring. mdpi.com For instance, in a Ni(II) complex with a pyrazole-triazole ligand, the M-N(triazole) bond can be shorter than the M-N(pyrazole) bond, reflecting differences in the donor strength of the two heterocycles. mdpi.com

In certain cases, such as with Cu(II) (a d⁹ metal ion), the resulting octahedral geometries are often distorted due to the Jahn-Teller effect. mdpi.com This leads to axial elongation, where two trans M-L bonds are significantly longer than the four equatorial ones. These bonding characteristics have direct implications for the chemical and physical properties of the complex, including its reactivity, magnetic properties, and photophysical behavior.

Investigation of Coordination Geometries and Nuclearity

Applications in Supramolecular Chemistry and Crystal Engineering

The rational design of ligands derived from this compound makes them excellent candidates for applications in supramolecular chemistry and crystal engineering. csic.es The goal of crystal engineering is to construct ordered solid-state architectures (e.g., coordination polymers and MOFs) with predictable structures and desired functions. acs.orgrsc.orgrsc.org

The directionality of the coordination bonds to the pyrazole nitrogen, combined with the rigidity of the spacers introduced at the ethynyl position, allows for a high degree of control over the resulting network topology. researchgate.netresearchgate.net For example, a linear, ditopic ligand synthesized via Sonogashira coupling can act as a "pillar" to connect 2D layers of metal ions into a 3D framework, creating well-defined channels and pores. rsc.org Such porous materials, or MOFs, are of immense interest for applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Furthermore, non-covalent interactions play a crucial role in directing the self-assembly of these complexes into higher-order supramolecular structures. nih.gov If the ligands are designed to include functional groups capable of hydrogen bonding (e.g., amides or carboxylic acids) or aromatic rings that can engage in π-π stacking, these weaker forces can guide the packing of the metal complexes in the crystal lattice. acs.orgmdpi.com The interplay between strong, directional coordination bonds and weaker, non-covalent interactions provides a powerful toolkit for the bottom-up construction of complex and functional materials.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The incorporation of bespoke organic ligands is a cornerstone of MOF design, allowing for precise control over the resulting framework's properties. The molecule this compound presents a unique combination of a coordinating pyrazole ring and a reactive ethynyl group, making it a hypothetically attractive building block for novel MOFs and coordination polymers.

The rational design of MOFs hinges on understanding the interplay between the organic linkers and metal-based secondary building units (SBUs). For a ligand like this compound, several key design principles can be considered, drawing from the established chemistry of pyrazolate and ethynyl-functionalized MOFs. researchgate.netresearchgate.net

Role of the Pyrazole Moiety: The pyrazole ring is a versatile coordinating group in MOF chemistry. researchgate.net The two adjacent nitrogen atoms can coordinate to a single metal ion or bridge two metal centers, particularly after deprotonation to form a pyrazolate. researchgate.net The N-methylation in this compound prevents deprotonation at the N1 position, thus favoring a monodentate coordination mode through the N2 atom. This coordination mode can be used to terminate a growing framework or to direct the assembly of specific, discrete polyhedra.

Influence of the Ethynyl Group: The ethynyl (acetylenic) group is a rigid and linear functional group that can be exploited in several ways within a MOF structure. nih.gov Its primary role would be to act as a rigid spacer, extending the distance between metal nodes and leading to the formation of larger pores. The high electron density of the triple bond can also engage in non-covalent interactions, such as π-π stacking with other aromatic linkers, which can further stabilize the framework.

Furthermore, the terminal alkyne is a highly versatile functional group for post-synthetic modification. This allows for the introduction of additional functionalities into the MOF after its initial synthesis, opening avenues for tailored applications.

Table 1: Predicted Coordination Behavior of this compound in MOF Synthesis

| Feature | Predicted Influence on MOF Structure |

| Pyrazole Ring (N2-donor) | Acts as a monodentate ligand, directing the geometry of the metal-ligand coordination. |

| 1-Methyl Group | Provides steric hindrance, influencing the local packing and potentially creating void space. |

| 3-Ethynyl Group | Functions as a rigid linear spacer to control pore size and can participate in post-synthetic modifications. |

The assembly of MOFs from a ligand such as this compound would likely be achieved through solvothermal or hydrothermal synthesis, where the ligand and a suitable metal salt are heated in a solvent. nih.gov The choice of metal ion is critical; d-block metals like zinc, copper, and cadmium are common choices for coordination with pyrazole-based ligands. researchgate.netnih.gov

Framework Assembly: The formation of a porous framework would depend on the coordination geometry of the chosen metal ion and the connectivity provided by the ligand. For instance, using a metal ion that favors a tetrahedral coordination environment with the pyrazole nitrogen could lead to a diamondoid or other open network topology. The linear nature of the ethynyl group would propagate this geometry through the structure.

To create a 3D framework with this monodentate ligand, a co-ligand strategy might be necessary. By introducing a multitopic linker, such as a dicarboxylic acid, the this compound could act as a modulating ligand, controlling the final structure and its porosity.

Characterization of Porous Structures: Once synthesized, the characterization of the resulting material is crucial to confirm its structure and porosity. Standard techniques for MOF characterization would be employed.

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk material and to check for structural changes upon solvent removal or guest uptake. uninsubria.it

Gas Sorption Analysis: Nitrogen or argon sorption isotherms at cryogenic temperatures (e.g., 77 K) are used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the activated MOF. The presence of the ethynyl spacer is expected to contribute to a higher surface area compared to a similar ligand without this group.

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the MOF, indicating the temperature at which the framework begins to decompose. uninsubria.it

Infrared (IR) and Raman Spectroscopy: These techniques can confirm the presence of the key functional groups, particularly the C≡C stretch of the ethynyl group, and can provide information about the coordination of the pyrazole ring to the metal center.

Table 2: Hypothetical Porosity Data for a MOF Derived from this compound

| Property | Predicted Value Range | Characterization Technique |

| BET Surface Area | 500 - 2500 m²/g | Nitrogen Sorption |

| Pore Volume | 0.3 - 1.2 cm³/g | Nitrogen Sorption |

| Pore Diameter | 5 - 20 Å | Nitrogen Sorption |

| Thermal Stability | 250 - 400 °C | Thermogravimetric Analysis |

The predicted values in Table 2 are based on data from existing pyrazole-based and ethynyl-containing MOFs and represent a plausible outcome for a framework constructed with this compound. The actual values would be highly dependent on the specific metal ion used and the resulting network topology.

Catalytic Applications of 3 Ethynyl 1 Methyl 1h Pyrazole Derivatives and Their Complexes

Homogeneous Catalysis Utilizing Pyrazole-Ethynyl Derivatives

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity. Pyrazole-ethynyl derivatives have shown considerable promise in this area, particularly in the formation of organometallic complexes.

Palladium and rhodium complexes are cornerstones of modern organic synthesis, and the incorporation of pyrazole-ethynyl ligands can significantly influence their catalytic performance.

Palladium Complexes:

Palladium-catalyzed reactions, such as cross-coupling and C-H activation, are fundamental transformations in organic chemistry. Pyrazole-based ligands, including those with ethynyl (B1212043) functionalities, have been successfully employed to create efficient palladium catalysts. umich.edunih.gov For instance, pyrazole-tethered phosphine (B1218219) ligands have been utilized in palladium-catalyzed Suzuki coupling reactions, a vital method for forming carbon-carbon bonds. umich.edu The pyrazole (B372694) unit can direct the catalytic process, as seen in the pyrazole-directed sp3 C-H bond arylation using a Pd(OAc)2 catalyst. nih.gov The synthesis of 4-ethynyl-1-(3-methylbenzyl)-1H-pyrazole itself can involve a palladium-catalyzed Sonogashira cross-coupling to introduce the ethynyl group.

Interactive Table: Examples of Palladium-Catalyzed Reactions with Pyrazole-Type Ligands

| Reaction Type | Catalyst/Ligand System | Substrates | Key Feature |

| Suzuki Coupling | Pd2(dba)3 / Pyrazole-phosphine ligand | Phenylboronic acids and aryl halides | Efficient C-C bond formation. umich.edu |

| sp3 C-H Arylation | Pd(OAc)2 / Pyrazole directing group | Aryl iodides | Site-selective functionalization. nih.gov |

| Heck Reaction | Pd(II) / Pyrazole-ether ligands | Aryl halides and alkenes | Stable and efficient catalytic system. uab.cat |

Rhodium Complexes:

Rhodium catalysts are renowned for their utility in reactions like hydrogenation, hydroformylation, and C-H activation. nih.gov The electronic and steric properties of pyrazole-containing ligands can be fine-tuned to optimize the activity and selectivity of rhodium complexes. nih.gov For example, rhodium(I) complexes with pyrazole-containing ligands have been investigated for the hydroalkoxylation of alkynes. acs.org Mechanistic studies on rhodium-catalyzed alkyne hydrothiolation have identified key intermediates, highlighting the role of the ligand in the catalytic cycle. researchgate.net

The pyrazole moiety is a versatile building block for ligands due to several key characteristics that allow for the tuning of catalytic properties.

Electronic Effects: The electronic properties of the pyrazole ligand, which can be modified by substituents, directly impact the electron density at the metal center. This, in turn, influences the catalytic activity. For instance, electron-donating or electron-withdrawing groups on the pyrazole ring can modulate the reactivity of the metal complex in processes like oxidative addition and reductive elimination. umich.edu

Steric Hindrance: The steric bulk of the pyrazole ligand and its substituents can control the access of substrates to the metal center, thereby influencing selectivity. mdpi.com Bulky substituents at the 3- and 5-positions of the pyrazole ring can create a specific coordination environment that favors certain reaction pathways over others. mdpi.com This steric control is crucial for achieving high regioselectivity and stereoselectivity in catalytic transformations.

Chelation and Hemilability: Pyrazole-containing ligands can be designed to be bidentate or tridentate, forming stable chelate rings with the metal center. nih.gov This chelation effect often enhances the stability of the catalyst. Some pyrazole-based ligands exhibit hemilability, where one of the coordinating atoms can reversibly dissociate from the metal center, creating a vacant coordination site necessary for catalysis. nih.gov This dynamic behavior can be critical for the catalytic cycle.

Site-Selective Functionalization: The nitrogen atoms of the pyrazole ring can direct reactions to specific sites on a substrate. Copper catalysis with pyrazole ligands has been shown to achieve switchable, site-selective N-arylation of the pyrazole ring itself by tuning the ligand environment. nih.gov

Organometallic Catalysis Involving Palladium and Rhodium Complexes

Heterogeneous Catalysis and Material-Supported Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling. acs.orgnih.gov Immobilizing catalytically active pyrazole-ethynyl complexes onto solid supports is a key strategy for developing robust and reusable catalytic systems.

Various solid materials can be functionalized with pyrazole derivatives to serve as catalyst supports.

Silica-Based Supports: Silica (B1680970) is a widely used support material due to its high surface area, mechanical stability, and the presence of surface hydroxyl groups that can be readily functionalized. nih.govscirp.org Pyrazole compounds can be covalently attached to silica gel, and these functionalized materials have been used for applications such as metal ion extraction. researchgate.net The immobilization of catalysts on silica can prevent their leaching and allow for easy recovery and reuse. acs.orgnih.gov For example, propylamine-functionalized nanoporous silica (SBA-Pr-NH2) has been used as a solid base catalyst.

Magnetic Nanoparticles: Magnetic nanoparticles, such as Fe3O4, are attractive supports because they allow for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet. tandfonline.comrsc.org These nanoparticles can be coated with a protective layer, like silica or titania, and then functionalized with pyrazole-containing ligands to anchor metal catalysts. rsc.org

Interactive Table: Methods for Immobilizing Pyrazole Catalysts

| Support Material | Functionalization Method | Catalyst Type | Application |

| Silica Gel | Covalent bonding via a spacer arm | Pyrazole derivatives | Metal ion extraction researchgate.net |

| Nanoporous Silica | Propylamine functionalization | Basic nanoreactor | Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives |

| Magnetic Nanoparticles (Fe3O4@TiO2) | Functionalization with tungstic acid | Acidic nanocatalyst | Synthesis of pyranopyrazoles rsc.org |

| Mesoporous Silica (KIT-6) | Immobilization of Ni(II) complex | Nickel nanocatalyst | Synthesis of tetrazole and pyranopyrazole derivatives nih.gov |

| Yolk-Shell Magnetic Mesoporous Organosilica | Supported ionic liquid/Cu complex | Copper nanocatalyst | Synthesis of pyranopyrazoles frontiersin.org |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of pyrazole-based ligands, including those with ethynyl groups, into MOF structures can create highly active and selective heterogeneous catalysts. researchgate.netiea-ebc.org

The inherent porosity of MOFs allows for the diffusion of reactants to the active sites within the framework, while the well-defined structure can impart size and shape selectivity. Pyrazolate-based MOFs have demonstrated high stability and catalytic activity in various reactions. rsc.orgacs.org For example, a cobalt-based MOF with pyrazolate ligands has shown high activity in the oxygen evolution reaction. researchgate.netrsc.org The synergy between the metal centers and the pyrazole-based framework can lead to enhanced catalytic performance. acs.org Furthermore, pyrazole-carboxylate based MOFs have been shown to be effective in capturing formaldehyde. iea-ebc.org

Pyrazole-Functionalized Solid Supports and Catalyst Immobilization

Specific Reaction Types and Mechanistic Insights in Catalysis

Derivatives of 3-ethynyl-1-methyl-1H-pyrazole and related pyrazole compounds are effective in a variety of catalytic reactions.

Cyclization Reactions: Zinc-catalyzed cyclization of alkynyl derivatives, including those with pyrazole-containing ligands, has been studied. nih.govacs.org Mechanistic investigations suggest a tetrahedral geometry around the zinc atom, with the pyrazole ligand coordinated in a tridentate fashion. nih.govacs.org

Cross-Coupling Reactions: As mentioned, palladium complexes with pyrazole-based ligands are active in Suzuki and Heck cross-coupling reactions. umich.eduuab.cat The mechanism often involves the standard oxidative addition, transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and reductive elimination steps, with the pyrazole ligand influencing the rates and selectivities of these elementary steps.

Oxidation Reactions: Tris(pyrazol-1-yl)methane metal complexes are versatile catalysts for oxidation reactions. mdpi.com The interchange between bidentate and tridentate coordination of the pyrazole ligands is believed to be crucial for their catalytic activity. mdpi.com

Polymerization Reactions: Titanium isopropoxide in combination with pyrazole ligands has been shown to enhance the catalytic activity in the ring-opening polymerization of L-lactide. rsc.org

Multicomponent Reactions: Heterogeneous catalysts with immobilized pyrazole functionalities have been developed for the synthesis of complex heterocyclic compounds like pyranopyrazoles through one-pot, multicomponent reactions. tandfonline.comrsc.org These reactions are often highly efficient and atom-economical.

Mechanistic studies, often supported by computational methods, are crucial for understanding the role of the pyrazole-ethynyl ligand in catalysis. nih.gov These studies help to elucidate the reaction pathways, identify key intermediates, and rationalize the observed activity and selectivity, paving the way for the design of more efficient and selective catalysts based on the this compound scaffold.

Cross-Coupling Reactions and Their Optimization

Derivatives of this compound are integral to modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. acs.org These reactions, which form new carbon-carbon bonds, are fundamental to the synthesis of complex organic molecules. Pyrazole derivatives can participate either as substrates or as ligands that modulate the activity and selectivity of the metal catalyst.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is particularly relevant. The synthesis of ethynyl-substituted pyrazoles often employs the Sonogashira reaction itself, where a halogenated pyrazole is coupled with a protected alkyne. For instance, the reaction of an iodo-pyrazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst is a common strategy. grafiati.commetu.edu.tr

The optimization of these coupling reactions is critical for achieving high yields and purity. Research into the Sonogashira coupling of bromo-pyrazoles has shown that the choice of palladium source, ligand, base, and temperature significantly impacts reaction efficiency. researchgate.net A study on the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with an alkyne demonstrated that using Pd(OAc)₂ with the XPhos ligand resulted in superior conversion compared to other phosphine ligands like PPh₃. researchgate.net The reaction temperature was also found to be a critical parameter, with 100 °C being near optimal, as lower temperatures of 25 °C and 50 °C led to significantly reduced product conversion. researchgate.net

Beyond Sonogashira, pyrazole triflates, which are readily prepared from the corresponding pyrazolones, have been successfully employed in Suzuki and Heck cross-coupling reactions. ktu.edu These reactions allow for the introduction of aryl, heteroaryl, and vinyl groups at the 3-position of the pyrazole ring, demonstrating the versatility of these derivatives as coupling partners. ktu.edu

Table 1: Optimization of Sonogashira Coupling for a Pyrazole Derivative